molecular formula C16H21N5O2S2 B6562714 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 1091020-65-3

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B6562714
CAS No.: 1091020-65-3
M. Wt: 379.5 g/mol
InChI Key: QFIIFJYIGNMVPH-UHFFFAOYSA-N
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Description

The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide is a thiazole-based derivative featuring a central thiazole ring substituted with a cyclohexylcarbamoyl group and a propanamide linker terminating in a secondary 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₆H₂₀N₆O₂S₂ (molecular weight: 416.51 g/mol).

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S2/c22-13(20-15-17-8-9-24-15)7-6-12-10-25-16(19-12)21-14(23)18-11-4-2-1-3-5-11/h8-11H,1-7H2,(H,17,20,22)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIIFJYIGNMVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Spectral Data (IR, NMR, EI-MS)
Target Compound C₁₆H₂₀N₆O₂S₂ 416.51 Not Reported Cyclohexylcarbamoyl, 1,3-thiazol-4-yl, 1,3-thiazol-2-yl Not Available
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.0 161–163 Oxadiazole, sulfanyl linker, 4-methylphenyl IR: 3278 (N–H), 1667 (C=O); NMR: δ 2.35 (CH₃), 7.20–7.40 (Ar–H)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) C₁₆H₁₇N₅O₂S₂ 375.0 177–178 Oxadiazole, sulfanyl linker, 4-ethoxyphenyl IR: 3280 (N–H), 1670 (C=O); NMR: δ 1.40 (CH₂CH₃), 4.05 (OCH₂)
2-{2-[(Cyclohexylcarbamoyl)Amino]-1,3-Thiazol-4-yl}-N-[4-(Trifluoromethyl)Phenyl]Acetamide C₁₉H₂₁F₃N₄O₂S 426.46 Not Reported Trifluoromethylphenyl, acetamide linker Not Available
3-{2-[(Cyclohexylcarbamoyl)Amino]-1,3-Thiazol-4-yl}-N-[(Pyridin-4-yl)Methyl]Propanamide C₁₉H₂₅N₅O₂S 387.50 Not Reported Pyridin-4-ylmethyl Not Available

Key Observations:

  • Structural Diversity : The target compound lacks the oxadiazole-sulfanyl linker present in analogs like 7d and 7l , which may reduce its hydrogen-bonding capacity compared to these derivatives .
  • Substituent Effects : The trifluoromethylphenyl group in enhances lipophilicity and metabolic stability compared to the target compound’s 1,3-thiazol-2-yl group.
  • Thermal Stability : Analogs with aromatic substituents (e.g., 7d , 7l ) exhibit higher melting points (161–178°C) than the target compound (data unreported), suggesting stronger crystal packing interactions .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing: Analogous thiazole derivatives (e.g., 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one) form N–H···N and C–H···O dimers, stabilizing their crystal lattices . The target compound’s cyclohexyl group may disrupt such interactions, reducing crystallinity.

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